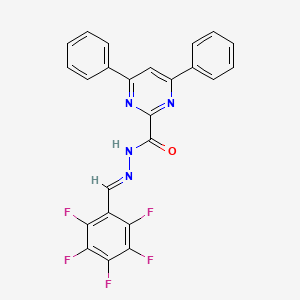

N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves complex reactions under controlled conditions. For instance, reactions involving pentafluorophenyl groups typically require careful handling due to the reactive nature of these groups. The synthesis process may involve multi-step reactions, including condensation, cyclization, and substitution reactions to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide is characterized by a pyrimidine ring substituted with various functional groups. The presence of pentafluorobenzylidene and diphenyl groups contributes to unique stereochemical and electronic properties. Studies such as those by Forbes, Beatty, and Smith (2001) have shown how the conformational properties of similar compounds are influenced by their substituents and overall molecular geometry (Forbes, Beatty, & Smith, 2001).

科学的研究の応用

Conformational Characteristics

N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide, demonstrates a unique cis amide bond conformation in the solid state, with the pyrimidyl nitrogen oriented towards the perfluorophenyl ring. This compound exhibits a mix of cis and trans rotamers in solution, influenced by solvent type, with the cis rotamer being entropically favored due to decreased solvation of aryl groups in this configuration (Forbes et al., 2001).

Photovoltaic Applications

Studies have shown the potential of pentafluorobenzyl groups in enhancing the performance of non-fullerene acceptors in polymer-based organic solar cells. This is significant considering the structural similarity between pentafluorobenzyl and the N'-(pentafluorobenzylidene) moiety in pyrimidinecarbohydrazide derivatives, suggesting potential applications in photovoltaic materials (Nazari et al., 2018).

Mass Spectrometry and Derivatization

Pentafluorobenzyl chloroformate, closely related to pentafluorobenzyl compounds, has been employed as a derivatization agent in mass spectrometry. This application is relevant for enhancing electron affinity and producing structurally significant fragmentation patterns, which may be extrapolated to the potential use of N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide in similar analytical contexts (Simpson et al., 1995).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13F5N4O/c25-18-15(19(26)21(28)22(29)20(18)27)12-30-33-24(34)23-31-16(13-7-3-1-4-8-13)11-17(32-23)14-9-5-2-6-10-14/h1-12H,(H,33,34)/b30-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZDUPXEWGIJU-PNQUVVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13F5N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)